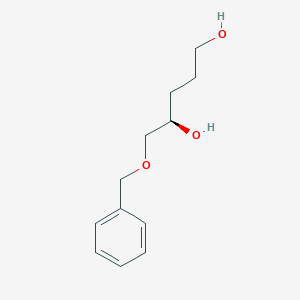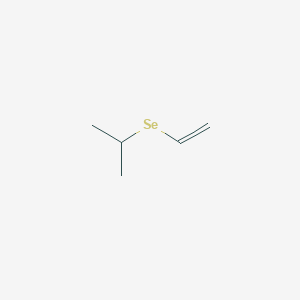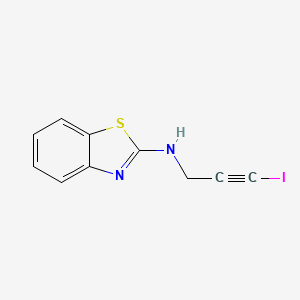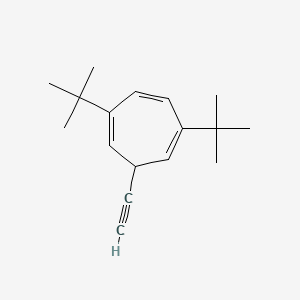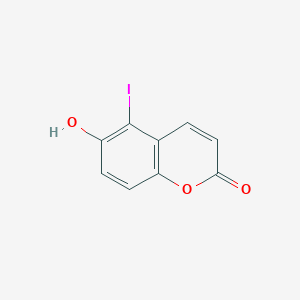
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is a chiral organic compound with a cyclohexane ring substituted with three methyl groups and a nitro group The compound’s stereochemistry is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane typically involves the nitration of a suitable precursor, such as 1,1,3-trimethylcyclohexane. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methyl groups or the cyclohexane ring are oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3R,4R)-1,1,3-trimethyl-4-aminocyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or carboxylic acid derivatives.
科学研究应用
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s behavior in biological and chemical systems. The stereochemistry of the compound also plays a crucial role in its interactions with chiral environments, such as enzymes and receptors.
相似化合物的比较
Similar Compounds
(3R,4R)-1,1,3-trimethyl-4-aminocyclohexane: A reduction product of the nitro compound.
(3R,4R)-1,1,3-trimethyl-4-hydroxycyclohexane: A potential oxidation product.
(3R,4R)-1,1,3-trimethyl-4-methylcyclohexane: A structurally similar compound with a different functional group.
Uniqueness
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is unique due to its specific stereochemistry and the presence of a nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The compound’s chiral nature and functional group diversity make it a valuable intermediate in organic synthesis and research.
属性
| 90268-10-3 | |
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane |
InChI |
InChI=1S/C9H17NO2/c1-7-6-9(2,3)5-4-8(7)10(11)12/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI 键 |
MDAMBSOOWSPXHV-HTQZYQBOSA-N |
手性 SMILES |
C[C@@H]1CC(CC[C@H]1[N+](=O)[O-])(C)C |
规范 SMILES |
CC1CC(CCC1[N+](=O)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



